Vanoxerine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vanoxerine is synthesized through a multi-step process involving the reaction of piperazine with 2-bis(4-fluorophenyl)methoxy]ethyl and 3-phenylpropyl groups . The synthesis typically involves:

Formation of the intermediate: The initial step involves the preparation of the intermediate compound by reacting bis(4-fluorophenyl)methanol with ethylene oxide under basic conditions.

Coupling reaction: The intermediate is then reacted with piperazine in the presence of a suitable solvent and catalyst to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:

Batch reactors: Utilizing batch reactors for the initial formation of intermediates.

Continuous flow reactors: Employing continuous flow reactors for the coupling reaction to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Vanoxerine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation products: Corresponding oxides and hydroxyl derivatives.

Reduction products: Reduced forms of this compound.

Substitution products: Halogenated and nucleophile-substituted derivatives.

Applications De Recherche Scientifique

Mécanisme D'action

Vanoxerine exerts its effects through multiple mechanisms:

Dopamine Reuptake Inhibition: this compound binds to the dopamine transporter, blocking dopamine reuptake and increasing dopamine levels in the synapse.

Serotonin Transporter Inhibition: It also inhibits serotonin reuptake, enhancing serotonin levels.

Cardiac Ion Channel Blockade: this compound blocks cardiac ion channels, including IKr, L-type calcium, and sodium channels, prolonging the action potential and preventing reentrant circuits.

Comparaison Avec Des Composés Similaires

Vanoxerine is compared with other similar compounds, highlighting its uniqueness:

Similar Compounds: GBR-12909, piperidine analogs, and other dopamine reuptake inhibitors.

This compound continues to be a subject of extensive research, with ongoing studies exploring its potential therapeutic applications and mechanisms of action.

Activité Biologique

Vanoxerine, also known as GBR-12909, is a dopamine reuptake inhibitor initially developed for the treatment of cocaine addiction. Recent studies have expanded its potential applications, particularly in antibacterial therapy against mycobacterial infections, including tuberculosis. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and clinical implications.

Dopamine Reuptake Inhibition

This compound primarily functions as a dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine, it increases the availability of this neurotransmitter in the synaptic cleft, which can enhance dopaminergic signaling. This mechanism is critical in its application for treating cocaine dependence and has implications for various neuropsychiatric conditions.

Antimycobacterial Activity

Recent research has identified this compound's ability to disrupt the membrane electric potential in mycobacteria, leading to bacterial cell death. Specifically, studies indicate that this compound inhibits mycobacterial efflux and growth by causing membrane depolarization, which is essential for maintaining cellular homeostasis and function .

Summary of Mechanisms

| Activity | Mechanism | Reference |

|---|---|---|

| Dopamine Reuptake Inhibition | Increases synaptic dopamine levels | |

| Antimycobacterial | Disrupts membrane electric potential |

Antibacterial Efficacy

In a series of assays, this compound analogues were synthesized and tested against various strains of mycobacteria. The results demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis and Mycobacterium bovis BCG . The most active analogues showed a marked ability to dissipate the membrane electric potential, correlating with their inhibitory effects on bacterial growth .

Key Findings from Studies

- Inhibition Concentration (IC50) : this compound exhibited an IC50 of 43 nM against the dopamine transporter and significantly lower values against mycobacterial targets .

- Resistance Profile : this compound displayed no detectable resistance levels, suggesting a unique mechanism that does not involve typical protein targets found in other antibiotics .

- Membrane Potential Disruption : The compound's ability to allow SYTOX green dye to penetrate depolarized membranes further confirms its action on membrane integrity .

Clinical Applications

This compound has been evaluated in clinical settings for its effects on cardiac function due to its interaction with ion channels. A study indicated that while this compound can terminate atrial fibrillation in animal models, it also causes QT interval prolongation in humans . This dual effect necessitates careful consideration when developing treatment protocols.

Case Study: Cardiac Effects

A detailed examination of this compound's impact on cardiac ion channels revealed:

Propriétés

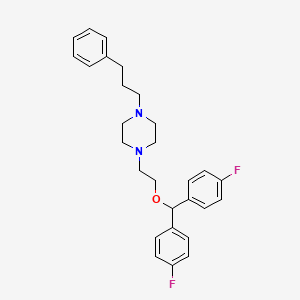

IUPAC Name |

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,28H,4,7,16-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUWTFJOPJWYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045143 | |

| Record name | Vanoxerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<5 mM | |

| Record name | Vanoxerine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Vanoxerine is a highly selective dopamine transporter antagonist. Due to its ability to inhibit dopamine reuptake, it has been suggested that vanoxerine may be beneficial in treating cocaine addiction. Cocaine increases the amount of dopamine in the synapse by attaching and blocking the dopamine transporter. Compared to cocaine, vanoxerine has a higher affinity for the dopamine transporter and a slower dissociation rate, without the stimulant profile of cocaine. The use of vanoxerine to treat conditions characterized by low levels of dopamine, such as Parkinson's disease and depression, has also been investigated. Vanoxerine is also a potent blocker of the hKV11.1 (hERG) cardiac potassium channel. Even at low concentrations, vanoxerine is capable of blocking calcium and sodium currents without having a significant effect on QT interval, action potential waveforms and transmural dispersion of repolarization. Because of this, the anti-arrhythmic and anti-atrial fibrillatory properties of vanoxerine have been investigated. | |

| Record name | Vanoxerine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67469-69-6 | |

| Record name | Vanoxerine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67469-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanoxerine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanoxerine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vanoxerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANOXERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90X28IKH43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.